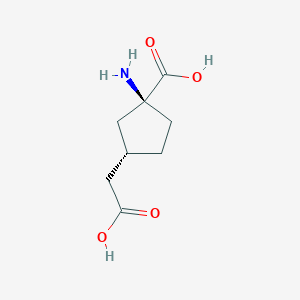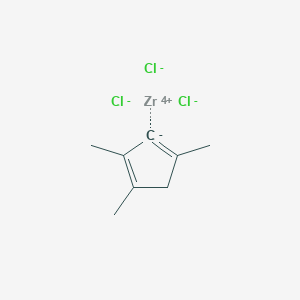
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside is a derivative of D-mannopyranose, a sugar molecule. This compound is characterized by the presence of four acetyl groups attached to the mannopyranose ring and a pent-4-enyl group attached to the anomeric carbon. The acetyl groups protect the hydroxyl groups of the sugar, making the compound more stable and less reactive under certain conditions. This compound is often used in organic synthesis and carbohydrate chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: D-mannopyranose is first treated with acetic anhydride in the presence of a catalyst such as pyridine to form the tetra-O-acetyl derivative. This step protects the hydroxyl groups of the sugar.
Glycosylation: The protected mannopyranose is then reacted with pent-4-enyl alcohol in the presence of a glycosylation promoter such as silver triflate or trimethylsilyl triflate. This step attaches the pent-4-enyl group to the anomeric carbon of the sugar.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed by hydrolysis using acidic or basic conditions, yielding the free sugar.
Oxidation: The pent-4-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as methanol and sodium methoxide for transesterification.
Major Products
Hydrolysis: D-mannopyranose and acetic acid.
Oxidation: Pent-4-enal or pent-4-enoic acid.
Substitution: Derivatives with different protecting groups.
Scientific Research Applications
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside has several applications in scientific research:
Carbohydrate Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biological Studies: Employed in the study of carbohydrate-protein interactions and the role of sugars in biological systems.
Medicinal Chemistry: Investigated for its potential use in drug design and development, particularly in the synthesis of glycosylated drugs.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside depends on its specific application. In glycosylation reactions, the compound acts as a glycosyl donor, transferring the sugar moiety to an acceptor molecule. The acetyl groups protect the hydroxyl groups during the reaction, preventing unwanted side reactions. The pent-4-enyl group can participate in further chemical modifications, allowing for the synthesis of diverse compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside: Similar structure but with a methyl group instead of a pent-4-enyl group.
Ethyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside: Similar structure but with an ethyl group instead of a pent-4-enyl group.
Benzyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside: Similar structure but with a benzyl group instead of a pent-4-enyl group.
Uniqueness
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside is unique due to the presence of the pent-4-enyl group, which provides additional reactivity and versatility in chemical synthesis. This group can undergo various chemical transformations, allowing for the creation of a wide range of derivatives. The compound’s stability and ease of handling also make it a valuable intermediate in carbohydrate chemistry.
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3/t15-,16-,17+,18+,19?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZLEKUIXNODKZ-OKLPXFMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,7-Dibromo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)
![2-{[(Z)-5-Bromo-pyridin-2-ylimino]-methyl}-phenol](/img/new.no-structure.jpg)

![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)
![3-[(Z)-2-chloroethenyl]pyridine](/img/structure/B1142947.png)


